molecular formula C18H26N2O5 B5536016 8-(5-甲氧基-2-呋喃甲酰基)-3-(3-甲基丁基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

8-(5-甲氧基-2-呋喃甲酰基)-3-(3-甲基丁基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

货号 B5536016
分子量: 350.4 g/mol
InChI 键: LNOLWNRZYIAVGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their intricate molecular frameworks, incorporating elements of spirocyclic and diazaspiro configurations. The interest in such compounds primarily stems from their potential pharmacological activities and their utility as building blocks in organic synthesis.

Synthesis Analysis

Synthesis of this compound involves strategic methodologies to incorporate the diazaspiro[4.5]decan-2-one scaffold. An example approach includes the cycloaddition reactions, where precursors undergo stereospecific transformations to yield the desired spirocyclic frameworks with high precision in molecular architecture (Chiaroni et al., 2000).

Molecular Structure Analysis

The compound exhibits a complex molecular structure characterized by a spirocyclic core, integrating a diazaspiro linkage. Such structures are pivotal for the compound's chemical behavior and interaction with biological targets. Crystallographic analysis offers insights into the stereochemistry and conformations essential for its biological activity.

Chemical Reactions and Properties

The reactivity of this compound is influenced by its functional groups and the spirocyclic framework. It participates in various chemical reactions, including cycloaddition and Ritter reactions, which modify its structure and potentially its biological activity. These reactions are critical for synthesizing analogs with enhanced pharmacological properties or for probing the mechanism of action (Rozhkova et al., 2013).

科学研究应用

抗高血压活性

8-(5-甲氧基-2-呋喃甲酰基)-3-(3-甲基丁基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮化合物因其潜在的抗高血压活性而受到研究。研究表明,类似的化合物,特别是 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮,已被合成并作为抗高血压剂进行测试。这些化合物被证明可以显着降低自发性高血压大鼠的血压,其中一些被确定为 α-肾上腺素能受体阻滞剂 (Caroon 等,1981)

环加成反应

该化合物也是环加成反应领域的研究对象。研究探索了通过 [3+2] 1,3-环加成反应合成二氮杂螺[4.5]癸烷-1-酮衍生物,证明了该化合物在新合成方法开发中的相关性 (Chiaroni 等,2000)

药效学研究

研究已经检验了 1-氧杂-2,8-二氮杂螺[4.5]癸烷-2-酮衍生物的药效学特性,包括它们的 ADMET(吸收、分布、代谢、排泄和毒性)特征和对中枢神经系统的影响。这些研究提供了对这些化合物的治疗潜力的见解 (Matera 等,2018)

超分子排列

对 8-甲氧基-2,4-二氧杂-1,3-二氮杂螺[4.5]癸烷衍生物的研究有助于了解它们的分子和晶体结构。这些知识有助于探索它们的超分子排列及其在材料科学中的潜在应用 (Graus 等,2010)

毒蕈碱激动剂特性

2-烷氧基-2,8-二氮杂螺[4.5]癸烷-1,3-二酮,一组与主题化合物类似的化合物,已被合成并测试了它们的毒蕈碱受体结合亲和力和激动活性。这项研究突出了该化合物在开发新的毒蕈碱激动剂方面的潜力 (Ishihara 等,1992)

属性

IUPAC Name

8-(5-methoxyfuran-2-carbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-13(2)6-9-20-12-18(25-17(20)22)7-10-19(11-8-18)16(21)14-4-5-15(23-3)24-14/h4-5,13H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLWNRZYIAVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。